molecular formula C18H15N3O3 B14018353 N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide CAS No. 782469-25-4

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide

Cat. No.: B14018353
CAS No.: 782469-25-4
M. Wt: 321.3 g/mol
InChI Key: DPEVPOFLXITBAE-UHFFFAOYSA-N
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Description

N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide is a synthetic hydrazide-hydrazone derivative designed for advanced chemical and pharmaceutical research. This compound integrates a quinoline-2-carbohydrazide scaffold with a 4-methoxybenzoyl group, a structure known for its potential in bioinorganic and medicinal chemistry. Hydrazide-hydrazones are a prominent class of organic molecules characterized by a -C=O-N-N=C- moiety. This functionality allows them to act as versatile chelators for various metal ions. The anticancer potential of metal complexes featuring hydrazide-hydrazone ligands has been extensively documented in scientific literature . These complexes, particularly with ions like copper(II), often demonstrate enhanced cytotoxic activity compared to the ligands alone, working through mechanisms such as DNA binding and generation of reactive oxygen species (ROS) . Furthermore, the quinoline core is a privileged structure in drug discovery. Recent studies on novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown significant antiproliferative action against breast carcinoma cell lines (e.g., MCF-7), with some derivatives proving more potent than the reference drug doxorubicin. The mechanism is associated with the inhibition of the EGFR-TK pathway and the induction of cellular apoptosis . Related quinoline-4-carbohydrazide derivatives have also shown promising antibacterial efficacy against a range of organisms . This compound is supplied exclusively for research applications in chemical biology and drug development. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

782469-25-4

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide

InChI

InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23)

InChI Key

DPEVPOFLXITBAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2

solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Preparation of Quinoline-2-carbohydrazide Intermediate

The quinoline-2-carbohydrazide is typically prepared by reacting ethyl quinoline-2-carboxylate with hydrazine hydrate. This reaction proceeds under reflux or at room temperature with stirring, often in solvents such as ethanol or dimethylformamide (DMF).

Typical procedure:

Reagents & Conditions Details
Starting material Ethyl quinoline-2-carboxylate
Reagent Hydrazine hydrate (excess)
Solvent Ethanol or DMF
Temperature Reflux or room temperature
Reaction time 7 to 24 hours
Work-up Pour into ice-water, filter precipitate, recrystallize from ethanol
Yield Approximately 70-80%
Characterization Melting point, IR (C=O, NH), LC-MS

This step converts the ester group to the hydrazide (-CONHNH2), which is critical for subsequent acylation.

Acylation with 4-Methoxybenzoyl Chloride

The key step to obtain N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide involves the reaction of quinoline-2-carbohydrazide with 4-methoxybenzoyl chloride.

Typical procedure:

Reagents & Conditions Details
Quinoline-2-carbohydrazide 1 equivalent
4-Methoxybenzoyl chloride 1 equivalent
Base Sodium carbonate (Na2CO3) or similar base
Solvent Dimethylformamide (DMF)
Temperature Room temperature
Reaction time 16-24 hours
Work-up Pour reaction mixture into crushed ice, filter precipitate, wash with water, recrystallize from ethanol
Yield Moderate to high (not explicitly stated)
Characterization IR (C=O, NH), NMR, LC-MS, melting point

The base neutralizes the hydrochloric acid generated during acylation, facilitating formation of the hydrazone bond (-CONH-NH-CO-Ar). This method is consistent with standard acylation procedures for hydrazides.

Summary Table of Preparation Steps

Step Reaction Conditions Yield (%) Key Characterization Features
1 Ethyl quinoline-2-carboxylate + hydrazine hydrate → quinoline-2-carbohydrazide Reflux in ethanol or RT in DMF, 7-24 h ~70-80 IR: C=O (~1670 cm⁻¹), NH (~3300 cm⁻¹); LC-MS m/z ~215.8 [M-H]⁻
2 Quinoline-2-carbohydrazide + 4-methoxybenzoyl chloride + Na2CO3 → this compound RT in DMF, 16-24 h Moderate to high IR: C=O, aromatic C=C; NMR and LC-MS confirm structure

Analytical and Characterization Data

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for hydrazide and hydrazone functionalities include carbonyl stretching (~1670 cm⁻¹) and NH stretching (~3300 cm⁻¹). Aromatic C=C stretches appear between 1400-1600 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the quinoline and 4-methoxybenzoyl moieties and the hydrazide linkage.
  • Mass Spectrometry (LC-MS): Molecular ion peaks consistent with molecular weight of 321.3 g/mol for the target compound.
  • Melting Point: Typically reported in literature for related compounds around 250°C or higher, confirming purity.

Representative Reaction Scheme

Ethyl quinoline-2-carboxylate  +  Hydrazine hydrate  →  Quinoline-2-carbohydrazide
Quinoline-2-carbohydrazide  +  4-Methoxybenzoyl chloride  +  Na2CO3  →  this compound

Additional Notes

  • The reaction conditions (solvent, temperature, reaction time) can be optimized to improve yields and purity.
  • Purification is commonly achieved by recrystallization from ethanol.
  • The base used for acylation is crucial to neutralize HCl and drive the reaction forward.
  • The synthetic approach is analogous to other quinoline carbohydrazide derivatives described in the literature, confirming the robustness of this method.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Similarities and Core Modifications

Quinoline vs. Isoquinoline Derivatives

  • N'-[(4-Chloro-2-oxochromen-3-yl)methylene]quinoline-6-carbohydrazide (): Replaces the 4-methoxybenzoyl group with a chloro-substituted chromene ring.
  • N'-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide (): Incorporates a piperidinyl group on the quinoline core, which may improve membrane permeability due to increased lipophilicity .

Heterocycle Modifications

  • N'-(4-Chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (): Substitutes the benzoyl group with a chlorobenzothiazole-thiophene hybrid.
  • N'-(4-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide (): Replaces the quinoline core with a thienoquinoline system. The fused thiophene ring increases π-conjugation, which may shift absorption spectra and redox behavior .

Substituent Effects on Bioactivity and Solubility

Compound Substituent Key Effects Reference
N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide 4-OCH₃ Enhanced solubility (polar group); moderate electron-donating effects
N'-[(2-Bromophenyl)methylene]quinoline-4-carbohydrazide 2-Br Increased steric bulk; potential halogen bonding with biological targets
N'-(2-(Benzo[d]oxazol-2-yl)acetyl)quinoline-2-carbohydrazide Benzooxazolyl Rigid heterocycle improves stability; may enhance DNA intercalation
1-Ethyl-4-hydroxy-N'-(2-nitrobenzoyl)quinoline-3-carbohydrazide 2-NO₂ Strong electron-withdrawing group; higher acidity (predicted pKa ~4.5)
  • Methoxy vs. Nitro Groups : The 4-methoxy group in the target compound improves solubility compared to nitro-substituted analogs (e.g., ), which exhibit higher molecular weights and acidity .
  • Halogen vs. Methoxy : Bromine in may enhance hydrophobic interactions in target binding but reduces aqueous solubility compared to the methoxy analog .

Physical and Spectroscopic Properties

  • Molecular Weight : The target compound (C₁₈H₁₆N₃O₃) has a molecular weight of ~326 g/mol, lower than nitro-substituted analogs (e.g., 396 g/mol in ), favoring better bioavailability .
  • Spectroscopic Data : IR and NMR spectra for similar compounds (e.g., ) confirm the presence of carbonyl (1650–1680 cm⁻¹) and NH stretches (3200–3300 cm⁻¹).

Biological Activity

N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzoic acid and quinoline-2-carbohydrazide. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

2.1 Anticancer Properties

This compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, in studies evaluating its efficacy against HCT116 colon cancer cells, this compound demonstrated an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like Doxorubicin.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
HCT1161.5
MDA-MB-2312.3
SH-SY5Y3.0

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to significant cell cycle arrest at the G1 phase, inhibiting cell proliferation effectively.

Figure 1: Flow Cytometry Analysis of Cell Cycle Distribution

Flow Cytometry Analysis

3. Case Studies and Research Findings

Recent studies have explored various derivatives of quinoline-based compounds, highlighting their biological activities:

  • A study by Yang et al. (2024) demonstrated that similar quinoline derivatives exhibited enhanced anticancer activity through ROS generation and caspase activation, suggesting a common mechanism shared with this compound .
  • Another research effort focused on the SAR of quinoline-hydrazone derivatives, establishing that modifications at specific positions can significantly influence biological activity . This underscores the importance of structural optimization in developing effective anticancer agents.

4. Toxicity Studies

Toxicity assessments conducted on normal human cell lines indicate that this compound exhibits lower cytotoxicity compared to its antiproliferative effects on cancer cells. For instance, at a concentration of 10 µM, it reduced cell viability in normal lung fibroblast cells by only 10%, suggesting a favorable therapeutic window .

5. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its potent antiproliferative effects and relatively low toxicity towards normal cells. Ongoing research into its mechanism of action and optimization of its chemical structure may yield even more effective derivatives for clinical use.

Q & A

What are the standard synthetic routes for N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide, and how are reaction conditions optimized?

Level: Basic
Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting quinoline-2-carboxylate esters with hydrazine hydrate in ethanol under reflux (4–12 hours), followed by condensation with 4-methoxybenzoyl chloride. For example:

  • Step 1: Hydrazinolysis of ethyl quinoline-2-carboxylate with hydrazine hydrate yields quinoline-2-carbohydrazide .
  • Step 2: Condensation with 4-methoxybenzoyl chloride in dry DMF using Na₂CO₃ as a base produces the final product .
    Key optimization parameters include solvent polarity (ethanol vs. DMF), catalyst selection (acetic acid for imine formation), and reaction time .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • IR Spectroscopy: Confirms carbonyl (C=O, ~1705 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from the hydrazide and methoxybenzoyl moieties .
  • NMR (¹H/¹³C): Identifies aromatic proton environments (δ 7.2–8.5 ppm) and quaternary carbons (e.g., C=O at ~161 ppm) .
  • Mass Spectrometry: Validates molecular weight (e.g., m/z 351.4 via ESI-MS) .
  • X-ray Crystallography: Resolves stereochemical ambiguities using programs like SHELXL .

How can researchers resolve contradictions in biological activity data across studies?

Level: Advanced
Answer:
Discrepancies in antimicrobial or antituburcular activity (e.g., MIC values) may arise from:

  • Purity: Recrystallization solvents (ethanol vs. methanol) impact impurity profiles .
  • Assay Conditions: Variations in bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) or incubation time .
  • Structural Confirmation: Verify tautomeric forms (hydrazide vs. azo) via X-ray or NOESY NMR .
    Cross-validate results using standardized protocols like CLSI guidelines .

What computational strategies are used to predict the anti-tubercular activity of this compound?

Level: Advanced
Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with M. tuberculosis enoyl-ACP reductase (InhA). Key residues (e.g., Phe149) may stabilize the methoxybenzoyl group .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with activity using Gaussian-derived descriptors .
  • ADMET Prediction: SwissADME predicts bioavailability (LogP ~2.5) and metabolic stability .

How does crystallographic data enhance the understanding of this compound’s reactivity?

Level: Advanced
Answer:

  • Torsion Angles: SHELXL-refined structures reveal conformational flexibility in the hydrazide linker (C-N-N-C dihedral ~10–20°), influencing nucleophilic attack sites .
  • Packing Analysis: Mercury software identifies π-π stacking between quinoline rings (3.8 Å spacing), which stabilizes intermediates during cyclization .
  • Twinned Data: SHELXL’s TWIN command resolves pseudo-merohedral twinning in crystals grown from polar solvents .

What methodologies are employed to study structure-activity relationships (SAR) for derivatives?

Level: Advanced
Answer:

  • Substituent Variation: Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Br) groups at quinoline-C6 or benzoyl-C4. Monitor activity shifts via MIC assays .
  • Isosteric Replacement: Replace the methoxy group with trifluoromethyl (-CF₃) to assess hydrophobicity effects .
  • Prodrug Design: Synthesize Schiff base derivatives (e.g., with isatin) to enhance membrane permeability .

How can reaction pathways for cyclization byproducts be controlled?

Level: Advanced
Answer:
Unintended triazole or thiadiazole formation during synthesis is mitigated by:

  • pH Control: Acidic conditions (HCl/EtOH) favor thiadiazole cyclization, while alkaline media (NaOH) promote oxadiazole formation .
  • Catalyst Screening: ZnCl₂ accelerates hydrazide-isatin cyclization, reducing reaction time from 14 to 6 hours .
  • Temperature Gradients: Low-temperature (0–5°C) quenching prevents premature cyclization .

What are the best practices for reproducibility in solvent-free synthetic approaches?

Level: Basic
Answer:

  • Grinding Method: Mechanochemical synthesis using a ball mill (30 Hz, 1 hour) avoids solvent-dependent side reactions .
  • Microwave Assistance: 100 W irradiation reduces reaction time (4 hours → 30 minutes) for hydrazide formation .
  • Neat Conditions: Use excess hydrazine hydrate (2 eq.) to drive ester-to-hydrazide conversion .

How do researchers validate the purity of intermediates and final products?

Level: Basic
Answer:

  • HPLC: C18 column (MeCN:H₂O = 70:30) detects impurities <0.5% .
  • TLC Monitoring: Ethyl acetate/hexane (3:7) tracks hydrazide intermediates (Rf ~0.4) .
  • Melting Point Analysis: Sharp MPs (e.g., 260–264°C) confirm crystallinity .

What advanced techniques characterize non-covalent interactions in solid-state structures?

Level: Advanced
Answer:

  • Hirshfeld Surface Analysis (CrystalExplorer): Quantifies hydrogen bond contributions (e.g., N-H···O=C, 25% of interactions) .
  • DFT Calculations (Gaussian 16): Maps electrostatic potential surfaces to predict reactive sites .
  • SC-XRD: Resolves disorder in methoxy groups using restraints (ISOR, SIMU) in SHELXL .

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